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Compound of Interest

Compound Name:
N-methyl-4-phenylcyclohexan-1-

amine hydrochloride

CAS No.: 1181458-08-1

Cat. No.: B2796539 Get Quote

Executive Summary
Arylcyclohexylamines (ACHs) represent a unique chemical class acting primarily as

uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] While originally

developed as anesthetics (e.g., Phencyclidine, Ketamine), recent translational research has

pivoted toward their rapid-acting antidepressant properties and neuroplasticity induction.

This guide provides a rigorous technical analysis of the ACH pharmacophore. It details how

specific structural modifications dictate binding kinetics, metabolic stability, and receptor

selectivity profiles. It is designed to support researchers in lead optimization and

pharmacological characterization.

The Pharmacophore: Structural Logic
The ACH scaffold functions as a "trapping" channel blocker. Unlike competitive antagonists that

bind to the glutamate recognition site, ACHs bind deep within the ion channel pore (the PCP-

site), but only when the channel is open.

The Three-Point Pharmacophore
The scaffold is divided into three critical regions governing steric fit and electronic interaction:
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Region A (Aryl Moiety): Controls

-

stacking interactions with aromatic residues (likely Tryptophan or Phenylalanine) within the
channel pore.

Region B (Cyclohexane Ring): Provides a hydrophobic bulk that locks the molecule into the

lipophilic pocket of the ion channel.

Region C (Amine Terminus): A basic nitrogen (protonated at physiological pH) is essential for

hydrogen bonding with the asparagine residue (Asn616 in GluN1 or Asn615 in GluN2) deep

in the channel.

SAR Decision Matrix (Graphviz Visualization)
The following diagram maps specific structural modifications to their pharmacological

outcomes.
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Caption: Figure 1: Structural modifications of the Arylcyclohexylamine scaffold and their direct

pharmacological consequences.

Structure-Activity Relationship (SAR) Deep Dive
Region A: The Aryl Ring
The phenyl ring is the primary driver of receptor subtype selectivity.

3-Position Substitution: Adding electron-donating groups (e.g., methoxy in 3-MeO-PCP or

Methoxetamine) often retains NMDA affinity but significantly increases affinity for the

Serotonin Transporter (SERT). This shifts the profile from pure dissociation to a more

manic/stimulatory profile.
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2-Position Substitution: Substituents at the ortho position (e.g., Chlorine in Ketamine)

increase the dipole moment and steric bulk. While this slightly reduces NMDA binding affinity

compared to unsubstituted PCP, it is crucial for pharmacokinetic modulation. The electron-

withdrawing Cl group facilitates rapid metabolic hydroxylation, shortening the duration of

action.

Region B: The Cyclohexane Ring
2-Oxo (Ketone) Insertion: This is the defining feature distinguishing the "Ketamine" class

from the "PCP" class. The carbonyl group at position 2 reduces lipophilicity and NMDA

affinity (

shifts from ~60 nM to ~600 nM). However, it allows for distinct metabolic pathways (reduction
to hydroxynorketamines) which are currently investigated for antidepressant activity
independent of NMDA blockade.

Conformational Rigidity: The cyclohexane ring forces the amine and aryl groups into a

specific gauche conformation. Attempts to flatten this ring (e.g., aromatization) generally

destroy biological activity.

Region C: The Amine
Secondary vs. Tertiary: Secondary amines (NH-R) are generally more potent than tertiary

amines.

N-Alkyl Chain Length:

N-Methyl (Ketamine): Balanced potency/clearance.

N-Ethyl (Eticyclidine/PCE):[3] Often results in higher potency than N-methyl analogs due

to better hydrophobic filling of the channel pocket, but with increased risk of prolonged

psychotomimetic effects.

N-Propyl: Drastic loss of affinity; the steric bulk exceeds the channel's tolerance.

Quantitative Data: Binding Affinities
The following table aggregates
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values from competitive radioligand binding assays using

MK-801 (PCP site) and

Paroxetine (SERT). Lower

indicates higher affinity.[3]

Compound
Structure
Class

NMDA (PCP
Site)

[nM]

SERT

[nM]

Key
Characteristic

MK-801 Dizocilpine 2.4 >10,000
Reference

Standard

PCP
Phenyl-

cyclohexyl
59 >10,000

High potency,

long duration

Ketamine 2-Oxo-ACH 659 >10,000
Rapid kinetics,

anesthetic

Methoxetamine

(MXE)
2-Oxo-ACH 259 479

Dual

NMDA/SERT

activity

3-MeO-PCP
Phenyl-

cyclohexyl
20 216

High potency,

stimulant profile

Data Source: Aggregated from Roth et al. (2013) and Wallach et al. (2016).

Synthesis & Chemical Space
Research synthesis of ACHs generally follows two distinct pathways depending on whether the

target is a "PCP-like" (non-keto) or "Ketamine-like" (keto) derivative.

Pathway A: Nitrile Addition (Bruylants)
Used for PCP/PCE analogs. Involves the addition of a Grignard reagent to a carbonitrile,

forming an imine intermediate which is then reduced.
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Pathway B: Thermal Rearrangement (Ketamine Class)
To introduce the 2-oxo group without using toxic bromination steps, modern protocols utilize the

thermal rearrangement of

-hydroxyimines.
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Caption: Figure 2: The thermal rearrangement pathway for 2-oxo-ACH synthesis, avoiding

liquid bromine handling.
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Experimental Protocol: Radioligand Binding Assay
Objective: Determine the affinity (

) of a novel ACH derivative for the NMDA receptor PCP-site. Validation: This protocol uses

MK-801 displacement, the industry standard for uncompetitive antagonists.

Materials
Source Tissue: Rat forebrain membrane homogenates (rich in NMDA receptors).[4]

Radioligand:

MK-801 (Specific Activity: 15-30 Ci/mmol).[4]

Non-Specific Ligand: 10

M (+)MK-801 or PCP.

Buffer: 5 mM Tris-HCl / 5 mM HEPES (pH 7.4).

Step-by-Step Methodology
Membrane Prep: Thaw rat forebrain homogenates and resuspend in Tris-HEPES buffer.

Wash 3x via centrifugation (48,000 x g) to remove endogenous glutamate/glycine.

Incubation Setup:

Total volume: 500

L.

Add 50

L test compound (concentration range:

to

M).

Add 50
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L

MK-801 (Final concentration: 1-2 nM).

Add 100

L Glutamate/Glycine (10

M each) - Critical: The channel must be open for binding.

Add 300

L Membrane suspension.

Equilibrium: Incubate for 2 hours at room temperature (25°C) or 4°C. Note: MK-801 binding

is slow; sufficient time is required for equilibrium.

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05%

polyethyleneimine (reduces non-specific binding).

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Calculate

using non-linear regression and convert to

using the Cheng-Prusoff equation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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